4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

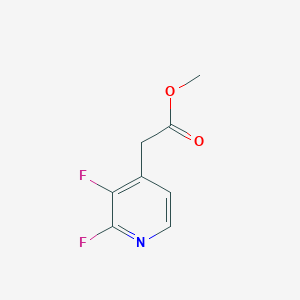

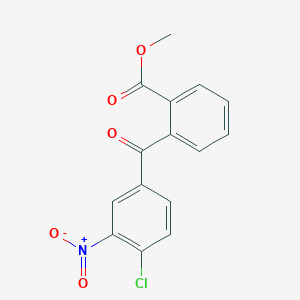

“4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1784836-38-9 . It has a molecular weight of 231.09 . This compound is also known as "4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde" .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde”, can be achieved through various strategies. One such strategy involves the multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Another method involves the reaction of 4-Bromopyrazole with titanium tetrachloride to afford binary adducts .Molecular Structure Analysis

The molecular structure of “4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde” can be represented by the InChI Code: 1S/C8H11BrN2O/c1-6(2)4-11-8(5-12)7(9)3-10-11/h3,5-6H,4H2,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde” include a boiling point of 250-260 °C and a melting point of 93-96 °C . The compound is solid in form .Scientific Research Applications

Synthesis and Structural Analysis

- Reactions with Dinucleophiles : The compound reacts similarly to β-chlorovinyl ketones with dinucleophiles to yield heteroanellated methanoannulenes containing various rings such as thiophene, pyrazole, and pyrimidine (Neidlein & Schröder, 1992).

- Crystal Structures of Pyrazoline Derivatives : Synthesis of pyrazole compounds and analysis of their crystal structures has been performed, enhancing understanding of the structural characteristics of pyrazole derivatives (Loh et al., 2013).

- Photophysical Studies : Investigations into the photophysical properties of 4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde in different solvents have been conducted, revealing variations in extinction coefficients and quantum yield (Singh et al., 2013).

Medicinal Chemistry and Biological Activity

- Antioxidant and Anti-inflammatory Activities : Synthesis and evaluation of derivatives for their antioxidant and anti-inflammatory properties have been explored, indicating potential therapeutic applications (Sudha et al., 2021).

- Antibacterial and Antifungal Activities : The compound and its derivatives have been tested for their efficacy against various human pathogens, showing significant antibacterial and antifungal activities (Thumar & Patel, 2012).

Synthesis Techniques and Chemical Modifications

- Ionic Liquid Promoted Annulation : A green method for synthesizing chromenopyrazoles using ionic liquids in aqueous media has been developed, indicating an environmentally friendly approach to chemical synthesis (Li et al., 2015).

- Chemoselective Synthesis : Efficient microwave-assisted synthesis of alkylamino-pyrazole derivatives has been achieved, showcasing advancements in synthetic methodologies (Orrego-Hernández et al., 2015).

Advanced Applications

- Supramolecular Assembly : Research into the molecular structures and supramolecular assembly of reduced bipyrazoles derived from pyrazole precursors offers insights into molecular interactions and potential applications in material science (Cuartas et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, 4-Bromopyrazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for “4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde” could involve its use in the preparation of other compounds. For instance, 4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . It may also be used as a starting material in the synthesis of 1,4’-bipyrazoles . Furthermore, the compound could be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

properties

IUPAC Name |

4-bromo-2-butan-2-ylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-3-6(2)11-8(5-12)7(9)4-10-11/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPGUBUNQZQNRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(C=N1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3006295.png)

![2-Chloro-N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B3006298.png)

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B3006300.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide](/img/structure/B3006302.png)

![Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B3006303.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroquinoline-3-carboxylic acid](/img/structure/B3006306.png)

![2-(3-Trifluoromethyl-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3006309.png)